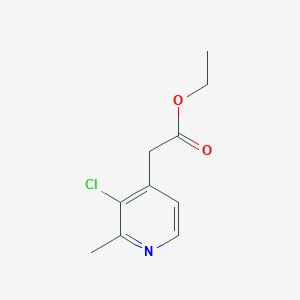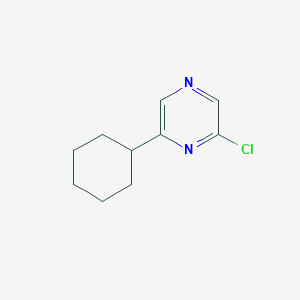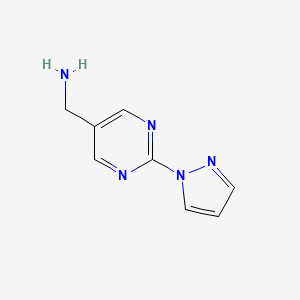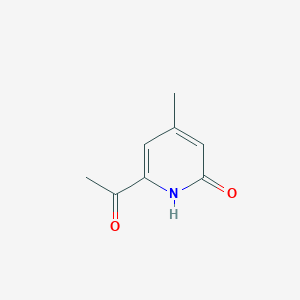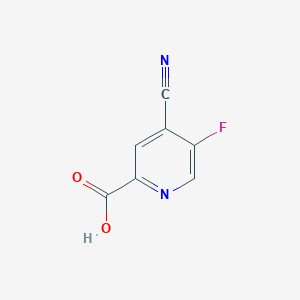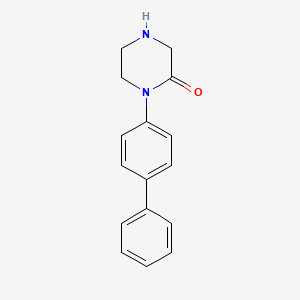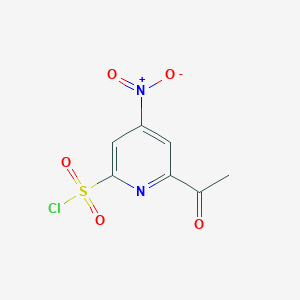
6-Acetyl-4-nitropyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O5S and a molecular weight of 264.64 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine derivatives followed by sulfonylation and acetylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
6-Acetyl-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylated compounds .
科学研究应用
6-Acetyl-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The nitro group can participate in redox reactions, while the acetyl group can undergo various transformations .
相似化合物的比较
Similar Compounds
Pentachloropyridine: Known for its broad applications in organic synthesis.
2-Chloro-4-nitropyridine: Shares similar reactivity patterns but lacks the acetyl group.
4-Nitropyridine-2-sulfonic acid: Similar sulfonyl group but different functional groups.
Uniqueness
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of the acetyl, nitro, and sulfonyl chloride groups provides multiple sites for chemical modifications, making it a versatile compound in synthetic chemistry .
属性
分子式 |
C7H5ClN2O5S |
|---|---|
分子量 |
264.64 g/mol |
IUPAC 名称 |
6-acetyl-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O5S/c1-4(11)6-2-5(10(12)13)3-7(9-6)16(8,14)15/h2-3H,1H3 |
InChI 键 |
NNRHIXFJPKWRGM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


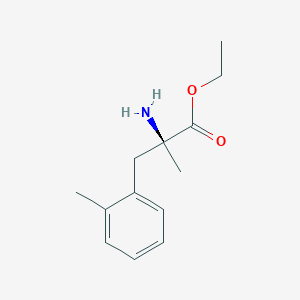
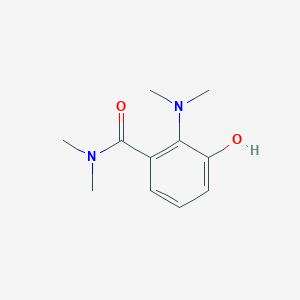
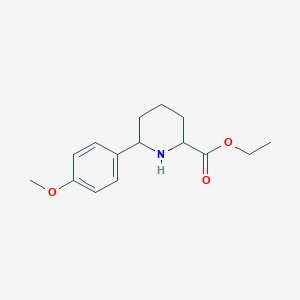
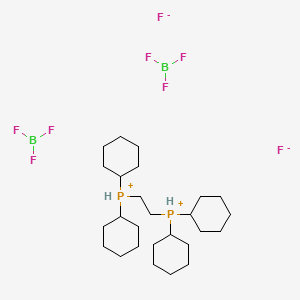
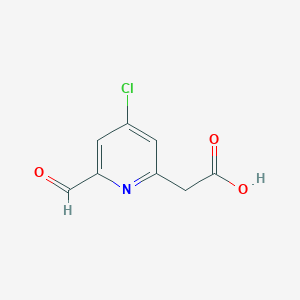
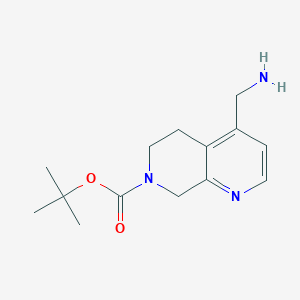
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
